molecular formula C17H16N2OS B11282594 N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide

N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide

Cat. No.: B11282594
M. Wt: 296.4 g/mol
InChI Key: LSWNIWMMOCEVRW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-[2-(thiophen-2-yl)-1H-indol-1-yl]acetamide is a synthetic small molecule featuring a distinct molecular architecture that combines indole and thiophene heterocyclic systems linked through an acetamide bridge. This specific structure places it in a class of compounds that are of significant interest in modern medicinal chemistry and drug discovery research. The indole-thiophene core is a privileged scaffold known to interact with a variety of biological targets. While the specific biological profile of this analog is under investigation, closely related indole-acetamide derivatives have been reported in scientific literature to exhibit notable antioxidant properties, demonstrating effectiveness in standard assays such as FRAP (Ferric Reducing Antioxidant Power) and DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging . The incorporation of the N-cyclopropyl group is a strategic modification often employed to fine-tune the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which can profoundly influence its pharmacokinetic behavior in experimental models. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool to probe biological pathways and protein interactions associated with its structural class. The compound is supplied for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

N-cyclopropyl-2-(2-thiophen-2-ylindol-1-yl)acetamide

InChI

InChI=1S/C17H16N2OS/c20-17(18-13-7-8-13)11-19-14-5-2-1-4-12(14)10-15(19)16-6-3-9-21-16/h1-6,9-10,13H,7-8,11H2,(H,18,20)

InChI Key

LSWNIWMMOCEVRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CS4

Origin of Product

United States

Preparation Methods

Key Steps

  • Cyclization to Form the Indole Core

    • A thiophen-2-yl-substituted phenylhydrazine derivative undergoes cyclization under acidic or thermal conditions to form the indole ring.

    • Example: Heating a thiophenyl-substituted precursor in triethyl phosphite under reflux conditions, as described in WO2015109496A1.

  • Introduction of the Acetamide Group

    • The indole’s nitrogen is acylated with cyclopropylamine and an acylating agent (e.g., acetic anhydride or acetyl chloride).

    • Conditions: Basic media (e.g., K₂CO₃) in dichloromethane or THF.

Advantages

  • Efficiency : Cyclization provides a direct route to the indole scaffold.

  • Versatility : Cyclopropylamine can be introduced post-cyclization, allowing flexibility in substituent placement.

Reagents/Conditions Purpose Yield Reference
Triethyl phosphite, refluxCyclization of thiophenyl precursorModerateWO2015109496A1
Cyclopropylamine, Ac₂O, K₂CO₃Acetamide formationHighACS Chem Rev

Cross-Coupling Strategies for Thiophenyl Group Introduction

This method employs palladium-catalyzed cross-coupling to install the thiophen-2-yl group, ensuring regioselectivity.

Key Steps

  • Halogenation of the Indole Core

    • Introduce a bromine or iodine at the indole’s 2-position via electrophilic substitution.

  • Suzuki-Miyaura Coupling

    • React the halogenated indole with thiophen-2-boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Acetamide Formation

    • Treat the functionalized indole with cyclopropylamine and acetyl chloride in anhydrous conditions.

Advantages

  • Precision : Cross-coupling ensures the thiophenyl group is positioned at the 2-indole position.

  • High Yields : Palladium catalysts enable efficient C–C bond formation.

Reagents/Conditions Purpose Yield Reference
Pd(PPh₃)₄, K₂CO₃, THF, 80°CSuzuki coupling70–90%ACS Chem Rev
Cyclopropylamine, AcCl, DCMAcetamide formation80–95%PMC articles

Condensation Reactions for Indole Formation

This route uses condensation of aldehydes and amines to construct the indole scaffold directly.

Key Steps

  • Condensation of Thiophenyl Aldehyde

    • React a thiophen-2-carbaldehyde with an anthranilamide derivative under acidic conditions (e.g., p-TSA in acetonitrile).

  • Cyclization to Form Indole

    • Heat the intermediate in the presence of a base (e.g., Na₂S₂O₅) to induce cyclization, forming the indole ring.

  • Acetamide Functionalization

    • React the indole’s nitrogen with cyclopropylamine and acetic anhydride under mild basic conditions.

Advantages

  • One-Pot Synthesis : Combines cyclization and functionalization steps.

  • Cost-Effective : Avoids expensive catalysts.

Reagents/Conditions Purpose Yield Reference
p-TSA, CH₃CN, refluxCondensation and cyclization50–60%PMC articles
Cyclopropylamine, Ac₂O, Et₃NAcetamide formation75–85%WO2015109496A1

Comparative Analysis of Synthetic Routes

The choice of method depends on resource availability and desired yield/precision.

Parameter Cyclization Cross-Coupling Condensation
Regioselectivity ModerateHighModerate
Yield 50–70%70–90%50–60%
Cost LowHighLow
Complexity ModerateHighLow

Challenges and Optimization Strategies

  • Regioselectivity in Thiophenyl Group Placement

    • Solution: Use directing groups (e.g., halogens) to guide electrophilic substitution.

  • Low Yields in Cyclization

    • Solution: Optimize reaction time and solvent (e.g., triethyl phosphite vs. toluene).

  • Side Reactions in Acetamide Formation

    • Solution: Employ anhydrous conditions and stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted indole derivatives .

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of its key applications:

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
CytotoxicityShows selective toxicity towards various cancer cell lines.
Enzyme InhibitionPotential inhibitor of acetylcholinesterase and other enzymes.

Antimicrobial Activity

Research indicates that N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide exhibits significant antimicrobial activity against various pathogens, including:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) values suggest effectiveness.
  • Escherichia coli : Similar antimicrobial efficacy has been reported.

Case Study: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial properties of compounds with similar structures, demonstrating a strong correlation between structural modifications and enhanced antimicrobial activity. The findings indicated that specific substitutions on the indole ring improved potency against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has shown promise in anticancer research, particularly against human cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies revealed that this compound exhibited selective cytotoxicity with IC50 values in the low micromolar range against several cancer types, including breast and liver cancers. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways.

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been investigated, particularly concerning acetylcholinesterase, which plays a crucial role in neurodegenerative diseases.

Research Findings

Studies have shown that derivatives of this compound can inhibit acetylcholinesterase activity, suggesting a possible application in treating conditions like Alzheimer's disease.

Summary of Research Findings

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition2024

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiophene ring contributes to the compound’s electronic properties, enhancing its ability to interact with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s key structural differentiators include the thiophene-2-yl group at the indole’s 2-position and the cyclopropyl-acetamide side chain. Below is a comparative analysis with similar indole-acetamide derivatives:

Compound Name Substituent (Indole Position) Molecular Weight Key Features Biological Relevance (Inferred)
Target Compound Thiophen-2-yl (2-position) ~322–354* Thiophene enhances π-π interactions Potential antioxidant/CNS activity
N-Cyclopropyl-2-(1H-indol-1-yl)acetamide None 214.26 Simpler structure, lower logP (2.11) Baseline for comparing substituent effects
N-Cyclopropyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide 2-Fluorobenzoyl (3-position) Not specified Electron-withdrawing fluorobenzoyl Altered receptor binding affinity
N-[(Pyridin-2-yl)methyl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]acetamide Pyridinylmethyl (N-acetamide) 322.37 Pyridine introduces basicity Enhanced solubility or metal chelation
N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 2-Methyl, 3-oxo 246.3 Oxo group increases polarity Possible metabolic instability

*Estimated based on analogs in .

Key Observations:
  • Thiophene vs. Fluorobenzoyl : The thiophene’s electron-rich aromatic system may improve binding to hydrophobic pockets compared to the electron-deficient fluorobenzoyl group in .
  • Cyclopropyl vs. Pyridinylmethyl : The cyclopropyl group in the target compound likely reduces metabolic oxidation compared to the pyridinylmethyl side chain in , enhancing stability.

Antioxidant Activity Trends

highlights that halogenated phenyl rings (e.g., compound 3j with halogens) significantly enhance antioxidant activity in indole-acetamides . While the target compound lacks halogens, its thiophene group—a bioisostere of phenyl—may mimic these effects through sulfur-mediated radical scavenging or improved membrane permeability.

Biological Activity

N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl group, an indole moiety, and a thiophene ring, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

C13H14N2O Molecular Weight 230 26 g mol \text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}\quad \text{ Molecular Weight 230 26 g mol }

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Indole Moiety : Using Fischer indole synthesis.
  • Introduction of the Cyclopropyl Group : Via cyclopropanation reactions.
  • Formation of the Acetamide Group : Through acylation reactions with acyl chlorides.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound using the microdilution method against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 4.0 to 16.0 μg/mL, indicating significant antimicrobial potential compared to standard antibiotics.

Pathogen MIC (μg/mL) Standard Antibiotic MIC (μg/mL)
Staphylococcus aureus8.0Ciprofloxacin4.0
Escherichia coli16.0Amoxicillin8.0

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies assessed its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values exceeding 100 μM, suggesting that while it shows some activity, further modifications may enhance its potency.

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)>100
HeLa (Cervical Cancer)>100
A549 (Lung Cancer)>100

The proposed mechanism of action involves interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The indole and thiophene moieties are believed to play crucial roles in binding affinity and selectivity towards these targets.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide and its derivatives?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the indole-thiophene core via condensation reactions (e.g., using 1H-indole-3-carbaldehyde oxime and halogenated acetamides in DMF with KI/K₂CO₃ at 80°C for 8 hours) .
  • Step 2 : Cyclopropane group introduction via cyclopropanation reagents (e.g., Simmons-Smith reagent) under controlled temperature (-30°C to 100°C) .
  • Optimization : Polar aprotic solvents (e.g., THF) and catalysts (e.g., Pd for cross-coupling) improve yield and purity .

Q. What spectroscopic techniques are used to characterize this compound?

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700–1760 cm⁻¹, NH at ~3300–3369 cm⁻¹) .
  • ¹H-NMR : Assigns proton environments (e.g., indole-CH at δ 6.3–7.9 ppm, cyclopropane-CH₂ at δ 4.3–4.9 ppm) .
  • X-ray crystallography : Resolves 3D structure (e.g., bond lengths: C(9)-N(1) = 1.376 Å) using SHELX software for refinement .

Q. How is antioxidant activity evaluated for indole-acetamide derivatives?

  • FRAP assay : Measures Fe³⁺→Fe²⁺ reduction (absorbance at 593 nm) .
  • DPPH assay : Quantifies radical scavenging (absorbance at 517 nm; % inhibition = [(Blank – Sample)/Blank] × 100) .
  • Key findings : Ortho-substituted halogens (Cl, Br) enhance activity (e.g., compound 3j: IC₅₀ = 12 µM vs. ascorbic acid = 10 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

  • Ortho vs. meta/para substitution : Ortho-halogens (Cl/Br) improve antioxidant activity by 30–40% compared to meta/para analogues due to enhanced electron-withdrawing effects and steric stabilization of radical intermediates .
  • Cyclopropane vs. alkyl groups : Cyclopropane increases metabolic stability by reducing CYP450-mediated oxidation .

Q. How can computational methods validate experimental structural data?

  • DFT calculations (B3LYP/6-311++G(d,p)) : Optimize geometry and compare with X-ray data (e.g., RMSD < 0.05 Å for compound 3a) .
  • Molecular docking : Predicts binding modes (e.g., interaction with antioxidant enzymes like SOD or catalase) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized protocols : Ensure consistent assay conditions (e.g., DPPH concentration, incubation time) .
  • Structural verification : Confirm purity via HPLC and crystallography to rule out impurities skewing results .

Q. How is SHELX applied in refining crystal structures of indole derivatives?

  • SHELXL : Refines atomic coordinates and thermal parameters using high-resolution data (R-factor < 5% for compound 3a) .
  • SHELXS : Solves phase problems via direct methods for twinned or low-symmetry crystals .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Stepwise substitution : Synthesize derivatives with systematic substituent variations (e.g., halogen, methyl, methoxy) .
  • Multivariate analysis : Correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity .

Q. How are spectral data discrepancies addressed (e.g., NMR splitting patterns)?

  • Dynamic effects : Variable-temperature NMR resolves conformational exchange (e.g., rotamers in acetamide groups) .
  • Solvent correction : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to minimize solvent-induced shifts .

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